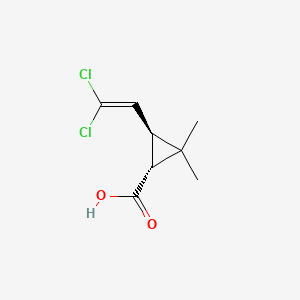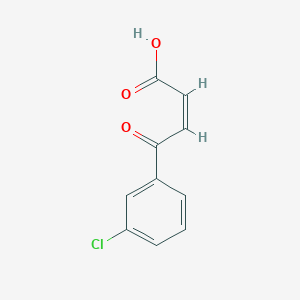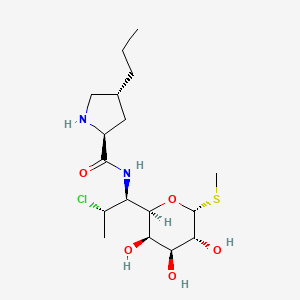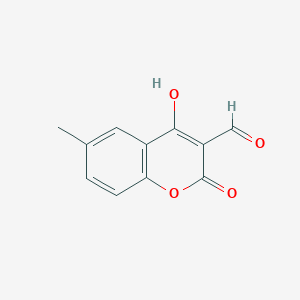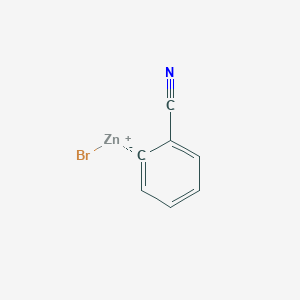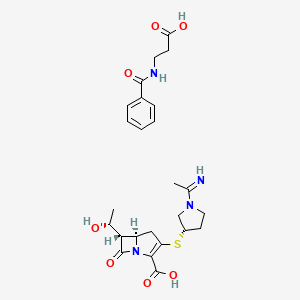
TNPA-acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TNPA-acetonide is a synthetic compound that is used in scientific research for various purposes. It is a derivative of triamcinolone acetonide, which is a potent glucocorticoid steroid. TNPA-acetonide is a modified version of triamcinolone acetonide, which has been found to have increased efficacy and fewer side effects. TNPA-acetonide is commonly used in research to study the mechanisms of action of glucocorticoids and their effects on biochemical and physiological processes.
Applications De Recherche Scientifique
Involvement in Skin Inflammation
TNPA-acetonide has been studied in the context of skin inflammation. Research has shown its involvement in prolonged skin inflammation when applied topically. Specifically, it can induce an increase in TNF-alpha and prostaglandin E2 levels at the application site, leading to dermal edema and cell accumulation (Murakawa et al., 2006).
Microvascular Effects
The microvascular effects of TNPA-acetonide have been examined, particularly in the context of therapeutic topical negative pressure application (TNPA). Studies indicate that TNPA can influence arteriolar diameter in striated muscle, suggesting potential applications in wound healing and other medical treatments (Langfitt et al., 2007).
Anti-Inflammatory Effects
Research on Asparagus cochinchinensis extract, which interacts with TNPA-acetonide, has demonstrated significant anti-inflammatory effects in mouse models of skin inflammation. This suggests a potential therapeutic role for TNPA-acetonide in the treatment of immune-related cutaneous diseases (Lee et al., 2009).
Role in Stroke Therapy
TNPA-acetonide has been compared with tissue plasminogen activator in a rabbit embolic stroke model. This study contributes to the understanding of TNPA-acetonide's potential as an alternative thrombolytic treatment for stroke patients (Chapman et al., 2001).
Topical Negative Pressure Application on Tissue Perfusion
Studies have explored the impact of TNPA on tissue perfusion, showing that it can result in increased tissue oxygen saturation and skin temperature. This indicates a potential application in improving tissue perfusion in clinical settings (Müller-Seubert et al., 2021).
Cancer Research
TNPA-acetonide has also been studied in the context of cancer. For instance, its effects in combination with other agents on prostate cancer cells have been examined, showing that it can potentially inhibit tumor growth and promote tumor regression (Zheng et al., 2006).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of TNPA-acetonide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4,6-trinitrophenol (TNPA)", "acetic anhydride", "pyridine", "triethylamine", "2,2-dimethoxypropane", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: TNPA is reacted with acetic anhydride and pyridine in anhydrous conditions to form TNPA-acetate.", "Step 2: TNPA-acetate is then reacted with triethylamine and 2,2-dimethoxypropane in anhydrous conditions to form TNPA-acetonide.", "Step 3: The crude product is purified by washing with sodium bicarbonate solution, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.", "Step 4: The final product, TNPA-acetonide, is obtained by evaporating the solvent and recrystallization from a suitable solvent." ] } | |
Numéro CAS |
1094076-46-6 |
Nom du produit |
TNPA-acetonide |
Formule moléculaire |
C22H23NO3 |
Poids moléculaire |
351.44 |
Pureté |
>98% |
Synonymes |
10,11-(Dimethylmethylenedioxy)-2-hydroxy-N-propylnoraporphine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




